molecular formula C18H28N4O2S B11991299 7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione

7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11991299
M. Wt: 364.5 g/mol
InChI Key: NNYKYWOUQNTTLN-UHFFFAOYSA-N
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Description

7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione is a unique chemical compound with the molecular formula C18H28N4O2S and a molecular weight of 364.513 g/mol . This compound is part of the purine family, which is known for its significant role in biochemistry, particularly in the structure of nucleotides and nucleic acids.

Preparation Methods

The synthesis of 7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione involves several steps. One common synthetic route includes the alkylation of a purine derivative with an appropriate allyl and nonylsulfanyl group under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or nonylsulfanyl groups, often using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit these enzymes, leading to altered biochemical pathways and potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione include:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H28N4O2S

Molecular Weight

364.5 g/mol

IUPAC Name

3-methyl-8-nonylsulfanyl-7-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C18H28N4O2S/c1-4-6-7-8-9-10-11-13-25-18-19-15-14(22(18)12-5-2)16(23)20-17(24)21(15)3/h5H,2,4,6-13H2,1,3H3,(H,20,23,24)

InChI Key

NNYKYWOUQNTTLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C

Origin of Product

United States

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